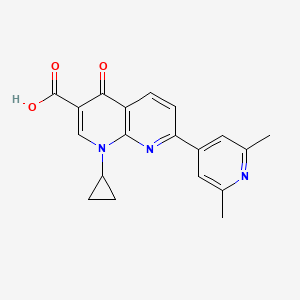

1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Description

This compound features a cyclopropyl group at the N1 position, a 2,6-dimethylpyridin-4-yl moiety at C7, and a carboxylic acid group at C2. Such substitutions are strategically designed to enhance target binding, pharmacokinetic properties, and antimicrobial or anti-inflammatory activities compared to earlier analogs like nalidixic acid .

Properties

Molecular Formula |

C19H17N3O3 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

1-cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C19H17N3O3/c1-10-7-12(8-11(2)20-10)16-6-5-14-17(23)15(19(24)25)9-22(13-3-4-13)18(14)21-16/h5-9,13H,3-4H2,1-2H3,(H,24,25) |

InChI Key |

MQQNBPSQWXCCTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C2=NC3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Reaction

- Involves condensation of 6-substituted-2-aminopyridines with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization at high temperature (~250°C) in diphenyl ether.

- This yields ethyl 7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylates, which can be hydrolyzed to the corresponding carboxylic acids.

- This method is widely reported for synthesizing 1,8-naphthyridines with various C-7 substituents, adaptable to the 2,6-dimethylpyridin-4-yl group by appropriate precursor selection.

Knorr and Conard-Limpach Reactions

- These involve cyclizations of 6-substituted-2-aminopyridines with β-keto esters under acidic conditions.

- The Knorr reaction typically yields 2-naphthyridinones, while the Conard-Limpach reaction leads to 4-naphthyridinones.

- For 1,8-naphthyridine-4-one derivatives, the Conard-Limpach method is preferred, involving polyphosphoric acid (PPA) catalysis and high-temperature ring transformations.

Combes Reaction

Povarov Reaction

- A multicomponent reaction involving 2-amino-4-methylpyridine, aromatic aldehydes, and activated olefins (e.g., indole) to synthesize fused naphthyridine systems.

- This method is less directly related but can be adapted for complex substitution patterns.

Specific Preparation of 1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation with EMME | 6-substituted-2-aminopyridine, EMME, reflux | 70-85 | Formation of aminomethylenemalonate |

| Thermal Cyclization | Diphenyl ether, 250°C, 1-2 hours | 75-90 | Formation of 1,8-naphthyridine core |

| Ester Hydrolysis | NaOH or KOH, aqueous reflux | 80-95 | Conversion to carboxylic acid |

| C-7 Substitution (if needed) | Nucleophilic aromatic substitution or Pd-catalyzed cross-coupling | 60-80 | Dependent on substituent and method |

Representative Research Findings

- Miyamoto et al. demonstrated the synthesis of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids via Dieckmann-type cyclization from dichloronicotinic acid derivatives, followed by substitution at C-7 with amines. This approach can be adapted for the 2,6-dimethylpyridin-4-yl substituent.

- Hawes et al. and other researchers have reported the use of the Gould-Jacobs reaction for introducing various C-7 substituents on the naphthyridine ring, highlighting the versatility of this method for preparing substituted 1,8-naphthyridines.

- Thermal cyclization steps are critical and require precise temperature control to ensure regioselectivity and high yields.

- Hydrolysis of ester intermediates to the free acid is typically straightforward under alkaline conditions.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Gould-Jacobs Reaction | 6-substituted-2-aminopyridine + EMME | Condensation + Thermal Cyclization | High regioselectivity, scalable | Requires high temperature |

| Knorr/Conard-Limpach | 6-substituted-2-aminopyridine + β-keto esters | Acid-catalyzed cyclization | Good for 4-oxo derivatives | May require harsh acid conditions |

| Combes Reaction | 2,6-diaminopyridine + 1,3-diketones | Condensation | Multiple substitutions possible | Limited to certain substitution patterns |

| Cross-Coupling | Preformed naphthyridine + aryl halide/boronic acid | Pd-catalyzed coupling | Versatile for late-stage modification | Requires expensive catalysts |

Chemical Reactions Analysis

1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antibacterial Activity

The primary application of 1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is its use as an antibacterial agent. This compound is structurally related to established antibiotics such as ciprofloxacin and enrofloxacin. It exhibits significant activity against both Gram-positive and Gram-negative bacteria by targeting bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.

Key Findings:

- In vitro Studies: Research indicates that this compound demonstrates enhanced binding affinity to bacterial enzymes compared to traditional fluoroquinolones, potentially overcoming resistance mechanisms .

- Veterinary Medicine: Its application is particularly relevant in veterinary contexts for treating livestock infections, showcasing efficacy against resistant bacterial strains .

Potential Human Medicine Applications

Due to its promising antibacterial properties, derivatives of this compound are being explored for potential use in human medicine. Studies suggest that modifications to the chemical structure can enhance its pharmacological profile and bioavailability, making it a candidate for further clinical trials .

Agricultural Applications

The compound's antibacterial properties extend to agricultural applications, where it can be utilized as a pesticide or fungicide. Its effectiveness against plant pathogens presents an opportunity for improving crop health and yield.

Case Studies:

- Field Trials: Trials conducted on crops infected with bacterial blight showed significant reductions in disease severity when treated with formulations containing this compound .

- Resistance Management: The unique mechanism of action may help manage resistance in agricultural settings, providing an alternative to conventional pesticides .

Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions between this compound and target enzymes. These studies reveal that structural modifications can significantly influence binding affinity and efficacy against various bacterial strains .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,8-naphthyridine-3-carboxylic acid scaffold has been extensively modified to optimize biological activity and physicochemical properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected 1,8-Naphthyridine Derivatives

Key Findings

Substituent Impact on Activity: The cyclopropyl group at N1 (vs. ethyl in nalidixic acid) enhances steric bulk and metabolic stability, reducing rapid clearance observed in older quinolones . Halogenation (e.g., C6-fluoro, C7-chloro) broadens antimicrobial spectra by increasing DNA gyrase/topoisomerase IV binding . 2,6-Dimethylpyridin-4-yl at C7 may improve target selectivity, analogous to pyridine-containing fluoroquinolones like ciprofloxacin .

Synthetic Advancements :

- Modern analogs use optimized alkylation (e.g., NaH/DMF for N1-cyclopropyl introduction) and coupling reactions (e.g., with amines or spirocyclic groups) to reduce by-products and improve yields vs. traditional Gould-Jacobs methods .

- Salt formation (e.g., aspartic acid) addresses solubility limitations of free carboxylic acids, enabling injectable formulations .

Physicochemical Properties :

- Cyclopropyl and halogen substituents increase logP values, enhancing membrane permeability but may reduce aqueous solubility. Salt forms (e.g., aspartate) mitigate this trade-off .

- The target compound’s 2,6-dimethylpyridin-4-yl group likely confers moderate solubility in polar solvents, balancing lipophilicity and bioavailability.

Pharmacological Differentiation :

- Unlike nalidixic acid (Gram-negative focus), newer analogs with cyclopropyl and halogen groups show broader-spectrum activity, including Gram-positive and anaerobic bacteria .

- Structural variations (e.g., spirocyclic or benzyl groups) diversify applications into antihistaminic or anti-inflammatory domains .

Biological Activity

1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, a member of the naphthyridine family, has garnered attention in pharmaceutical research due to its promising biological activities. This compound exhibits structural characteristics that may enhance its interaction with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The compound features a bicyclic structure with a cyclopropyl group and a carboxylic acid functional group. The presence of the 2,6-dimethylpyridine moiety contributes to its unique chemical properties and potential biological activities. The molecular formula for this compound is with a molecular weight of 335.36 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound disrupts essential bacterial processes, leading to cell death .

Antibacterial Activity

Research indicates that 1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its efficacy has been compared to other fluoroquinolones, showing superior activity against certain strains .

Table 1: Antibacterial Efficacy Against Various Bacteria

| Bacteria Type | Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive | Staphylococcus aureus | 0.5 µg/mL |

| Streptococcus pneumoniae | 0.25 µg/mL | |

| Gram-negative | Escherichia coli | 2 µg/mL |

| Pseudomonas aeruginosa | 1 µg/mL |

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Resistance : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited bacterial strains that had developed resistance to traditional antibiotics. This highlights its potential role in combating antibiotic-resistant infections .

- Pharmacokinetics : Research involving pharmacokinetic profiling showed favorable absorption and distribution characteristics in animal models, suggesting potential for effective therapeutic use .

- Synergistic Effects : Another study explored the synergistic effects of this compound when used in combination with other antibiotics. Results indicated enhanced antibacterial activity when paired with beta-lactam antibiotics against resistant strains .

Structural Analogues and Comparisons

Several compounds share structural similarities with 1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. Notable examples include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-naphthyridine | Chlorine and fluorine substituents | Antibacterial and anticancer |

| 6-Fluoroquinolone | Fluorinated quinolone structure | Broad-spectrum antibacterial |

| 2-Methylquinoline | Methyl substitution on quinoline | Antimicrobial properties |

The unique combination of functional groups in these compounds may contribute to distinct pharmacological profiles and enhanced biological activities compared to their analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.